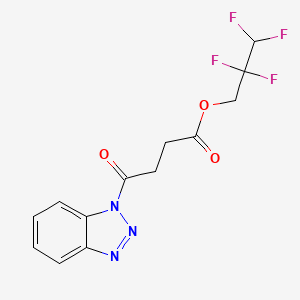![molecular formula C19H25NO3 B6087233 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone](/img/structure/B6087233.png)
2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone, also known as CXM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CXM belongs to the class of compounds known as α-ketoheterocycles, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is another mechanism by which it may exert its anticancer effects.
Biochemical and Physiological Effects:
2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone has also been found to have antiviral and antibacterial activities. It has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus, and to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. However, one of the limitations of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.
Future Directions
There are several future directions for research on 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone. One area of interest is the development of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone derivatives that may have improved anticancer activity or a broader range of biological activities. Another area of research is the investigation of the mechanism of action of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone, which may provide insights into its potential use as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone in humans, which will be important for its eventual use as a drug.
Synthesis Methods
The synthesis of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone involves the reaction of cyclohexylmethylamine and 4-morpholinone with phenylglyoxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone in its pure form.
Scientific Research Applications
2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. One area of research that has shown promise is the use of 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone as a potential anticancer agent. Studies have shown that 2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
properties
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-18(16-9-5-2-6-10-16)19(22)20-11-12-23-17(14-20)13-15-7-3-1-4-8-15/h2,5-6,9-10,15,17H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXHCQOMIVOVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![2-{[4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6087166.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6087182.png)

![methyl 4-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6087190.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine bis(trifluoroacetate)](/img/structure/B6087195.png)
![(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
![(2-chlorobenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6087219.png)
![cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6087223.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)acetamide](/img/structure/B6087241.png)